molecular formula C21H26O5 B1250512 (+)-Ar,11S-Myricanol

(+)-Ar,11S-Myricanol

Cat. No. B1250512
M. Wt: 358.4 g/mol
InChI Key: SBGBAZQAEOWGFT-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-aR,11S-Myricanol is a member of biphenyls. It has a role as a metabolite.

Scientific Research Applications

Neurodegenerative Diseases

  • Alzheimer's Disease: (+)-Ar,11S-Myricanol has shown promise in the treatment of Alzheimer's disease. It destabilizes the microtubule-associated protein tau, which accumulates in neurodegenerative diseases. This compound significantly reduced tau protein levels in cells and murine brain slices, potentially representing a novel approach for drug development targeting tau turnover in Alzheimer's disease (Jones et al., 2011).

Cancer Research

  • Lung Cancer Treatment: Myricanol extracted from the bark of Myrica rubra demonstrated anti-cancer effects on human lung adenocarcinoma A549 cells. It induced apoptosis and inhibited cell growth in a dose-dependent manner, suggesting its potential as a clinical candidate for lung cancer prevention and treatment (Dai et al., 2014).

Obesity and Metabolic Disorders

  • Obesity and Insulin Resistance

    Myricanol was found to mitigate lipid accumulation in adipocytes and zebrafish models. It activates AMP-activated protein kinase (AMPK), suppressing adipogenesis and promoting lipolysis and lipid combustion. This indicates its potential as a therapeutic agent against obesity (Shen et al., 2019).

  • Insulin Sensitivity

    Myricanol enhances insulin-stimulated glucose uptake in adipocytes, suggesting its utility in improving insulin sensitivity and potentially managing diabetes-related conditions (Shen et al., 2019).

General Health and Well-being

  • Antioxidant Activity

    Diarylheptanoid sulfates, including myricanol, isolated from Myrica rubra bark, have shown significant antioxidative activities. These compounds could contribute to general health and well-being by combating oxidative stress (Yoshimura et al., 2012).

  • Neuroprotective Effects

    Myricanol has also demonstrated neuroprotective activity. In studies involving Myrica rubra leaf extract, myricanol showed potential in preventing and treating neurodegenerative diseases induced by oxidative stress (Chen et al., 2017).

properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol

InChI

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1

InChI Key

SBGBAZQAEOWGFT-HNNXBMFYSA-N

Isomeric SMILES

COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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